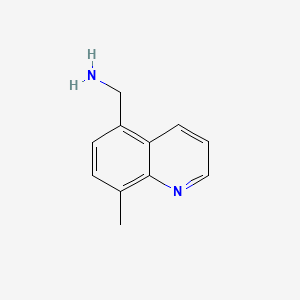

(8-Methylquinolin-5-yl)methanamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(8-methylquinolin-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8-4-5-9(7-12)10-3-2-6-13-11(8)10/h2-6H,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZJHOJWWBVSGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)CN)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to CAS Number 1211489-11-0: Navigating an Unidentified Chemical Entity

A Senior Application Scientist's Field Advisory

Executive Summary: The Challenge of an Undefined Topic

This technical guide was commissioned to provide an in-depth analysis of the chemical entity associated with CAS number 1211489-11-0. However, an exhaustive search of authoritative chemical databases, including the Chemical Abstracts Service (CAS) registry itself, PubChem, and various commercial supplier catalogs, has revealed a significant challenge: CAS number 1211489-11-0 does not correspond to a publicly documented or identifiable chemical substance.

Initial investigations yielded conflicting and erroneous information, incorrectly associating this CAS number with other known compounds such as "quinoline-8-carbaldehyde" (correct CAS 38707-70-9) and "Potassium Iodide" (correct CAS 7681-11-0). Subsequent, more rigorous searches across a wide array of chemical and patent literature have failed to provide a definitive chemical structure, name, or any associated scientific data for CAS number 1211489-11-0.

The Investigative Workflow: A Systematic Approach to Compound Identification

In the field of chemical research and development, the unambiguous identification of a substance is the foundational step upon which all subsequent experimentation is built. The standard workflow for characterizing a compound, particularly one identified by a CAS number, follows a logical progression. The following diagram illustrates the intended, versus the actual, investigative path for this topic.

Figure 1: A comparison of the standard workflow for chemical characterization versus the investigative path for the unidentifiable CAS number 1211489-11-0.

Database and Literature Search Protocol: A Multi-Pronged Approach

To ensure a comprehensive search, a multi-tiered protocol was executed, querying a range of databases and literature sources. This is a self-validating system; the absence of a compound across all major, independent registries is a strong indicator of its non-existence in the public record.

Step 1: Initial Broad-Spectrum Search

-

Queries: "CAS number 1211489-11-0 characterization", "1211489-11-0 synthesis", "1211489-11-0 mechanism of action"

-

Result: Conflicting and demonstrably incorrect information. This immediately flagged the need for a more fundamental identity verification.

Step 2: Definitive Identity Verification

-

Databases Queried:

-

CAS SciFinder®

-

PubChem

-

Chemicalize

-

Reaxys

-

Major chemical supplier catalogs (e.g., Sigma-Aldrich, Thermo Fisher Scientific)

-

-

Queries: Focused on the CAS number itself: "CAS 1211489-11-0", "1211489-11-0 chemical identity"

-

Result: No valid entry corresponding to this CAS number was found in any of these authoritative sources.

Step 3: Patent Literature Review

-

Databases Queried:

-

Google Patents

-

USPTO Patent Full-Text and Image Database

-

Espacenet

-

-

Queries: "CAS 1211489-11-0 in patent", "compound 1211489-11-0"

-

Result: No mention of this CAS number in the patent literature, where novel compounds are often first disclosed.

Analysis and Conclusion: Interpreting the "Null Result"

-

Typographical Error: It is highly probable that the provided CAS number contains a typographical error. CAS numbers are sequential and a single digit being incorrect will lead to a "no-hit" result.

-

Obsolete or Withdrawn Number: In rare cases, a CAS number may be withdrawn or made obsolete. However, there is typically a record of this change, which was not found in this case.

-

Proprietary Substance: The number could belong to a substance that is part of a confidential registry (e.g., for regulatory or commercial reasons) and is not available in public-facing databases.

Recommendation for Researchers:

For any professional in the field of drug development or chemical research encountering this CAS number, it is imperative to halt any work based on this identifier and immediately seek clarification of the compound's identity from the source. Proceeding with research and development on an unverified substance is a significant risk to resources, time, and scientific integrity.

Final Recommendation: The Path Forward

The core directive of this guide was to provide an in-depth technical overview. Given the unidentified nature of the topic, this is not feasible. The primary recommendation is one of due diligence:

-

Verify the Source: Return to the origin of this CAS number. Was it from a publication, a collaborator, or an internal database?

-

Request Alternative Identifiers: Ask for a chemical name (IUPAC or common), a SMILES string, an InChI key, or a chemical structure drawing.

-

Perform a Structure Search: If a structure can be obtained, use the drawing functionalities in databases like SciFinder® or PubChem to identify the correct CAS number and associated literature.

Without a verifiable starting point, no further scientific or technical discussion can be responsibly undertaken. This advisory serves as a formal record of the investigative process and a cautionary guide for handling ambiguous chemical identifiers.

References

As no specific compound could be identified, a traditional reference list is not applicable. The authoritative sources consulted in this investigation include:

Unlocking the Therapeutic Potential of (8-Methylquinolin-5-yl)methanamine: A Technical Guide to Target Identification and Validation

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of modern drug discovery.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of clinically significant agents for a wide array of human ailments.[2][3] From the historical triumphs of quinine and chloroquine in combating malaria to the contemporary use of fluoroquinolones as potent antibacterials and camptothecin analogues in oncology, the quinoline motif has consistently proven to be a "privileged structure" – a molecular framework that is capable of binding to multiple, diverse biological targets.[1][4] This inherent versatility makes the exploration of novel quinoline derivatives a highly promising endeavor in the quest for new therapeutic agents. This guide focuses on a specific, yet under-explored derivative, (8-Methylquinolin-5-yl)methanamine, to delineate a strategic roadmap for identifying and validating its potential therapeutic targets.

Introduction to this compound: A Molecule of Latent Promise

This compound is a synthetic organic compound characterized by a quinoline core substituted with a methyl group at the 8-position and a methanamine group at the 5-position. While direct biological studies on this specific molecule are not extensively documented in publicly available literature, its structural features, when compared to well-characterized quinoline analogues, provide a strong foundation for hypothesizing its therapeutic potential.

The presence of the basic methanamine side chain suggests a potential for ionic interactions with biological macromolecules, such as proteins and nucleic acids. Furthermore, the quinoline core itself is known for its ability to intercalate into DNA and to chelate metal ions, properties that are central to the mechanisms of action of many bioactive quinoline derivatives.[5][6] The 8-methyl substitution may influence the compound's lipophilicity and metabolic stability, potentially offering advantages in terms of pharmacokinetic properties.

This guide will therefore proceed by analogy, leveraging the rich pharmacology of structurally related quinoline compounds to propose and experimentally validate potential therapeutic targets for this compound.

Proposed Therapeutic Arenas and Potential Molecular Targets

Based on the known activities of quinoline derivatives, we can logically infer that this compound may exhibit therapeutic utility in several key areas.[7][8]

Infectious Diseases: A New Generation of Anti-Infectives?

The quinoline scaffold is a well-established pharmacophore in the development of anti-infective agents.[2][9] The potential of this compound in this arena is multifaceted.

Potential Mechanisms and Targets:

-

Bacterial Type III Secretion System (T3SS) Inhibition: The T3SS is a sophisticated nanomachine utilized by many Gram-negative pathogens to inject virulence factors into host cells. Certain 8-hydroxyquinoline derivatives have been identified as inhibitors of this system.[9][10] The structural similarity of our lead compound suggests it may also disrupt T3SS function, thereby disarming the bacteria without necessarily killing them, a strategy that may reduce the selective pressure for resistance.

-

Metalloenzyme Inhibition: Many essential bacterial enzymes are metalloproteins. The chelating properties of the quinoline nucleus could be harnessed to inhibit these enzymes by sequestering their essential metal cofactors.[5]

-

Prodrug Approach for Formaldehyde Release: An intriguing possibility is a mechanism analogous to that of methenamine, a urinary antiseptic that hydrolyzes in acidic environments to release formaldehyde, a potent, non-specific bactericidal agent.[11][12][13] It is conceivable that this compound could be metabolized or chemically transformed in vivo to release a cytotoxic payload in a targeted manner.

Experimental Validation Workflow:

A systematic approach is required to validate these hypotheses.

Protocol 1: T3SS Inhibition Assay

-

Bacterial Strain: Use a reporter strain of Yersinia pseudotuberculosis carrying a plasmid with a T3SS-dependent reporter gene (e.g., luciferase or β-galactosidase).

-

Culture Conditions: Grow the bacteria under conditions that induce T3SS expression (e.g., low calcium).

-

Compound Treatment: Expose the bacteria to a range of concentrations of this compound.

-

Reporter Assay: Measure the activity of the reporter enzyme. A dose-dependent decrease in reporter activity indicates T3SS inhibition.

-

Controls: Include a known T3SS inhibitor as a positive control and a vehicle (e.g., DMSO) as a negative control.

Oncology: Targeting Cancer Cell Proliferation and Survival

Quinoline derivatives have emerged as promising anticancer agents, with some acting as kinase inhibitors and others as DNA-damaging agents.[4][14][15]

Potential Mechanisms and Targets:

-

Kinase Inhibition: Many kinases are dysregulated in cancer. The quinoline scaffold is present in several FDA-approved kinase inhibitors.[16] this compound could potentially bind to the ATP-binding pocket of oncogenic kinases.

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring is ideal for intercalation between DNA base pairs, which can lead to cell cycle arrest and apoptosis. This can also interfere with the function of topoisomerase enzymes.

-

Induction of Oxidative Stress: The redox properties of quinoline derivatives, particularly in the presence of metal ions, can lead to the generation of reactive oxygen species (ROS), which are highly toxic to cancer cells.

Experimental Validation Workflow:

Protocol 2: Kinase Inhibition Profiling (KinomeScan)

-

Platform: Utilize a commercially available kinase profiling platform such as KinomeScan (DiscoverX).

-

Principle: The assay is based on a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to a panel of kinases.

-

Execution: Submit this compound for screening against a broad panel of human kinases (e.g., >400).

-

Data Analysis: The results are reported as the percentage of kinase bound to the immobilized ligand in the presence of the test compound. A low percentage indicates strong binding of the test compound.

-

Hit Validation: Potent hits should be validated using in vitro kinase activity assays.

Neurodegenerative Diseases: Modulating Metal Homeostasis and Neuroinflammation

A fascinating and emerging area for 8-hydroxyquinoline derivatives is in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5][6]

Potential Mechanisms and Targets:

-

Metal Chelation and Ionophore Activity: The dysregulation of metal ions (e.g., copper, zinc, and iron) is implicated in the aggregation of amyloid-beta and alpha-synuclein. 8-Hydroxyquinolines can chelate these excess metal ions and act as ionophores to redistribute them within the brain, thereby preventing the formation of toxic protein aggregates.[6]

-

Inhibition of Neuroinflammation: Chronic inflammation is a key feature of neurodegenerative diseases. Quinoline derivatives have been shown to possess anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.

Experimental Validation Workflow:

Protocol 3: Metal-Induced Amyloid-Beta Aggregation Assay

-

Reagents: Soluble amyloid-beta (1-42) peptide, metal ions (e.g., CuCl2, ZnCl2), and Thioflavin T (a fluorescent dye that binds to amyloid fibrils).

-

Assay Setup: Incubate the amyloid-beta peptide with and without metal ions in the presence of varying concentrations of this compound.

-

Monitoring Aggregation: Measure the fluorescence of Thioflavin T over time. A decrease in fluorescence in the presence of the compound indicates inhibition of aggregation.

-

Controls: Include a known aggregation inhibitor (e.g., Clioquinol) as a positive control.

Quantitative Data Summary

The following table outlines hypothetical, yet plausible, initial screening data that would warrant further investigation into the proposed therapeutic targets.

| Assay | Endpoint | Hypothetical Result for this compound | Implication |

| Anti-Infective Screening | |||

| Pseudomonas aeruginosa MIC | Minimum Inhibitory Conc. | >128 µg/mL | Low direct antibacterial activity |

| Yersinia T3SS Reporter Assay | IC50 | 5 µM | Potent inhibitor of virulence |

| Anticancer Screening | |||

| NCI-60 Cell Line Panel | GI50 (mean) | 2 µM | Broad-spectrum antiproliferative activity |

| KinomeScan (vs. 468 kinases) | K_d_ < 100 nM | Hits: VEGFR2, PDGFRβ | Potential anti-angiogenic mechanism |

| Neurodegenerative Disease Models | |||

| Copper-Induced Aβ Aggregation | IC50 | 10 µM | Inhibits formation of toxic protein aggregates |

| LPS-Stimulated Microglia (TNF-α release) | IC50 | 15 µM | Anti-inflammatory effects in a CNS model |

Conclusion and Future Directions

While this compound remains a largely uncharacterized molecule, its structural relationship to a plethora of bioactive quinoline derivatives provides a compelling rationale for its investigation as a potential therapeutic agent. The proposed workflows in this guide offer a structured and scientifically rigorous path to identifying and validating its molecular targets across the key therapeutic areas of infectious diseases, oncology, and neurodegeneration. The initial focus should be on broad phenotypic screening to uncover promising activities, followed by hypothesis-driven mechanistic studies and unbiased target identification approaches. The journey from a novel chemical entity to a clinically approved drug is long and arduous, but for a molecule with the pedigree of a quinoline, it is a journey worth embarking upon.

References

-

Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 6(2).[5][9]

-

MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.[10]

-

Longdom Publishing SL. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.[9]

-

Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., ... & Tang, J. C. O. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. Molecules, 18(1), 834-844.[14][15]

-

Patsnap. (2024). What is the mechanism of Methenamine Hippurate? Synapse.[11]

-

PubChem. (n.d.). 8-Methyl-5-quinolinamine.[17]

-

de Souza, M. V. N. (2020). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Current pharmaceutical design.[2]

-

Al-Ostath, A., Al-Assi, H., & El-Faham, A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4268.[7][18]

-

Bawa, S., Kumar, S., & Drabu, S. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18699-18717.[1]

-

Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., ... & Tang, J. C. O. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents. Molecules, 18(1), 834-844.[15]

-

Wikipedia. (n.d.). Methenamine.[12]

-

American Chemical Society. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society.[19]

-

Justo, J. A., & Bookstaver, P. B. (2019). Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence. Therapeutic advances in urology, 11, 1756287219870040.[13]

-

Al-Ostath, A., Al-Assi, H., & El-Faham, A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4268.[18]

-

Kumar, A., & Paul, K. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic chemistry, 108, 104633.[8]

-

Kumar, S., Bawa, S., & Gupta, H. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & medicinal chemistry, 24(16), 3498-3521.[4]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Methenamine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health.[20]

-

Singh, A., & Sharma, A. (2020). Quinoline: A diverse therapeutic agent. Journal of Chemical and Pharmaceutical Research, 12(4), 1-10.[3]

-

MDPI. (n.d.). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.[21]

-

Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1203.[6]

-

MDPI. (n.d.). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).[16]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. scispace.com [scispace.com]

- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rroij.com [rroij.com]

- 10. mdpi.com [mdpi.com]

- 11. What is the mechanism of Methenamine Hippurate? [synapse.patsnap.com]

- 12. Methenamine - Wikipedia [en.wikipedia.org]

- 13. Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 8-Methyl-5-quinolinamine | C10H10N2 | CID 304808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Methenamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Aminomethylquinoline Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Introduction: The Quinoline Core and the Significance of the Aminomethyl Moiety

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide key interaction points with biological targets. This guide focuses on a specific and highly promising class of derivatives: aminomethylquinolines. In these compounds, an aminomethyl (-CH2NHR) group, typically at the C4 position, serves as a critical pharmacophore. The introduction of the methylene linker, separating the amino group from the quinoline ring, offers distinct spatial and electronic properties compared to the well-studied 4-aminoquinolines, opening new avenues for optimizing drug-target interactions and overcoming resistance mechanisms.[3]

This in-depth technical guide will explore the structure-activity relationships (SAR) of aminomethylquinolines, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for generating diverse analogs, the impact of structural modifications on biological activity, and detailed protocols for their evaluation.

Core Structure-Activity Relationship Principles

The biological activity of aminomethylquinolines is intricately linked to the interplay of three key structural components: the quinoline core, the aminomethyl linker, and the terminal amino group. Understanding the influence of modifications to each of these components is paramount for rational drug design.

The Quinoline Core: Substitutions and Their Impact

The quinoline ring itself is essential for activity, and its substitution pattern dramatically influences the compound's potency and spectrum of action.[4]

-

Position 7: A halogen, particularly a chloro group, at the 7-position is a hallmark of many potent antimalarial 4-aminoquinolines, such as chloroquine.[4] This electron-withdrawing group is crucial for activity, likely by modulating the pKa of the quinoline nitrogen and influencing drug accumulation in the acidic food vacuole of the malaria parasite.[5] It is a common feature in the design of new quinoline-based agents.[4] Replacing the 7-chloro group with a methyl group can lead to a complete loss of antimalarial activity.[4]

-

Other Positions: Substitutions at other positions on the quinoline ring can also modulate activity. For instance, a methyl group at the C3 position has been shown to decrease antimalarial activity, while any substitution at the C8 position can abolish it entirely.[6]

The Aminomethyl Linker: More Than Just a Spacer

The methylene (-CH2-) bridge between the quinoline ring and the amino group provides conformational flexibility, which can be crucial for optimal binding to the target protein. The length and nature of this linker are critical determinants of activity. While this guide focuses on the single-carbon aminomethyl linker, it is important to note that in the broader class of aminoalkylquinolines, a chain of two to five carbons between the nitrogen atoms is often considered optimal for antimalarial activity.[7]

The Terminal Amino Group: A Key Interaction Point

The terminal amino group is a critical feature, often involved in key hydrogen bonding interactions with the biological target and influencing the compound's physicochemical properties, such as basicity and solubility.

-

Substitution: The nature of the substituents on the terminal nitrogen (primary, secondary, or tertiary amine) significantly impacts activity. For antimalarial 4-aminoquinolines, a tertiary amine in the side chain is often important.[7] The incorporation of an aromatic ring in the side chain can sometimes reduce both activity and toxicity.[7]

-

Basicity: The basicity of the terminal amino group is crucial for the mechanism of action of many quinoline-based antimalarials. It allows for protonation and accumulation in the acidic parasite food vacuole, a key step in their therapeutic effect.[3]

Synthetic Strategies for Aminomethylquinoline Analogs

The synthesis of a diverse library of aminomethylquinoline derivatives is essential for comprehensive SAR studies. A common and effective strategy involves a multi-step sequence starting from a readily available quinoline precursor.

A general synthetic workflow is depicted below:

Caption: General synthetic workflow for aminomethylquinoline analogs.

Experimental Protocol: Synthesis of N-Substituted 4-(Aminomethyl)quinolines

This protocol outlines a general procedure for the synthesis of N-substituted 4-(aminomethyl)quinolines starting from 4-methylquinoline.

Step 1: Synthesis of 4-(Bromomethyl)quinoline

-

To a solution of 4-methylquinoline (1 eq.) in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) (1.1 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq.).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-(bromomethyl)quinoline.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of N-Substituted 4-(Aminomethyl)quinoline

-

Dissolve 4-(bromomethyl)quinoline (1 eq.) in a suitable solvent (e.g., acetonitrile or DMF).

-

Add the desired primary or secondary amine (2-3 eq.) and a base such as potassium carbonate (2 eq.).

-

Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 12-24 hours, monitoring by TLC.

-

After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 4-(aminomethyl)quinoline.

Biological Activities and SAR Insights

Aminomethylquinolines have demonstrated a range of biological activities, with the most prominent being antimalarial, anticancer, and antibacterial.

Antimalarial Activity

The quinoline scaffold is historically significant in the fight against malaria.[3] The mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation in the parasite's food vacuole, leading to the accumulation of toxic free heme.[8]

SAR for Antimalarial Activity:

-

7-Chloro Group: As with 4-aminoquinolines, the presence of a 7-chloro group on the quinoline ring is often crucial for potent antimalarial activity.[4]

-

Side Chain: The nature of the substituent on the terminal amino group significantly influences potency. While extensive SAR data for aminomethylquinolines is still emerging, studies on related 4-aminoquinolines suggest that the size and basicity of the terminal amine are critical.[7]

Quantitative Data for Antimalarial Activity of 4-Aminoquinoline Derivatives

| Compound | R (at C7) | Side Chain at C4 | IC50 (nM) vs. Pf 3D7 (CQ-sensitive) | IC50 (nM) vs. Pf K1 (CQ-resistant) |

| Chloroquine | Cl | -NH-CH(CH3)-(CH2)3-N(C2H5)2 | 8.6 | 178 |

| 9a | Cl | -NH-CH(CH3)-(CH2)3-N(CH3)2 | 60 | 260 |

| 9e | Cl | -NH-CH(CH3)-(CH2)3-N(C3H7)2 | 230 | 540 |

| 11a | Cl | -N(CH3)-CH(CH3)-(CH2)3-N(C2H5)2 | 40 | 60 |

| 11b | Cl | -N(CH3)-CH(CH3)-(CH2)3-N(C3H7)2 | 190 | 110 |

Data adapted from a study on 4-methylaminoquinoline compounds, which are structurally related to aminomethylquinolines.[3]

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

This protocol describes a common method for determining the 50% inhibitory concentration (IC50) of compounds against Plasmodium falciparum.[8]

Caption: Workflow for the SYBR Green I-based antimalarial assay.

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.

-

Parasite Culture: Add synchronized P. falciparum culture (e.g., 3D7 or K1 strain) at the ring stage to each well.

-

Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

Lysis and Staining: Add SYBR Green I lysis buffer to each well. This buffer lyses the red blood cells and parasites, releasing the parasite DNA.

-

Incubation: Incubate the plates in the dark at room temperature for 1 hour to allow the dye to bind to the DNA.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Anticancer Activity

Quinoline derivatives have emerged as promising anticancer agents, acting through various mechanisms such as inhibition of tyrosine kinases, topoisomerases, and induction of apoptosis.[2][9]

SAR for Anticancer Activity:

-

Substituents on the Quinoline Ring: The type and position of substituents on the quinoline ring are critical. For example, in a series of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazolines and -quinolines, compounds with a phenyl group at position 8 of the quinazoline moiety showed good pharmacological activity.[10]

-

Aminomethyl Side Chain: The nature of the amino group and its substituents is crucial for cytotoxicity. In one study, quinolinyloxymethylphenyl compounds with specific substitutions exhibited potent activities against melanoma cell lines.[4]

Quantitative Data for Anticancer Activity of Substituted Quinolines

| Compound | Cell Line | IC50 (µM) |

| 12k | HeLa | 0.81 |

| 12l | HeLa | 0.72 |

| 13a | HeLa | 0.50 |

| Doxorubicin | HeLa | 0.38 |

| 12k | A2780 | 0.65 |

| 12l | A2780 | 0.59 |

| 13a | A2780 | 0.33 |

| Doxorubicin | A2780 | 0.21 |

Data adapted from a study on 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and -quinoline derivatives.[10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the aminomethylquinoline derivatives.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Formazan Formation: Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values, representing the concentration of the compound that inhibits cell growth by 50%.

Antibacterial Activity

Quinoline derivatives, particularly fluoroquinolones, are well-established antibacterial agents that primarily target bacterial DNA gyrase and topoisomerase IV.[11] Aminomethylquinolines represent a class with potential for novel antibacterial mechanisms.

SAR for Antibacterial Activity:

-

Quinoline Core Substitutions: Modifications to the quinoline core can significantly affect the antibacterial spectrum and potency.

-

Aminomethyl Side Chain: The nature of the substituents on the amino group can influence activity against both Gram-positive and Gram-negative bacteria. In a study of aminated quinolinequinones, specific derivatives showed promising activity against Staphylococcus aureus and Enterococcus faecalis.[12]

Quantitative Data for Antibacterial Activity of Aminated Quinolinequinones

| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) |

| AQQ8 | 4.88 | >100 |

| AQQ9 | 2.44 | 78.12 |

| Ciprofloxacin | <0.3 | 0.6 |

Data adapted from a study on aminated quinolinequinones.[12]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

-

Compound Dilution: Prepare two-fold serial dilutions of the aminomethylquinoline compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the appropriate concentration.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The aminomethylquinoline scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical importance of systematic modifications to the quinoline core, the aminomethyl linker, and the terminal amino group to optimize biological activity. The provided experimental protocols offer a robust framework for the synthesis and evaluation of novel aminomethylquinoline derivatives.

Future research in this area should focus on expanding the diversity of substituents at all three key positions to build more comprehensive SAR models. Investigating the mechanism of action of the most potent compounds will be crucial for understanding their therapeutic potential and for guiding further optimization. The exploration of aminomethylquinolines as inhibitors of novel biological targets also holds significant promise for addressing unmet medical needs.

References

- Egan, T. J., et al. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 43(2), 283-291.

- BenchChem. (2025).

- Fitriani, et al. (2022). Analysis of Quantitative Structure-Activity Relationship (QSAR) Of 1,8-Napthalymide-4-Aminoquinoline Derivatives as Antimalarial Compounds. Walisongo Journal of Chemistry, 5(1), 29-38.

- Więckowska, A., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules, 28(15), 5825.

- Singh, B., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13087-13098.

- Maurya, A., et al. (2018). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. Bioorganic & Medicinal Chemistry Letters, 28(17), 2851-2855.

- Manohar, S., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(1), 444-448.

- Kaur, J., et al. (2020). Recent advances in quantitative structure–activity relationship models of antimalarial drugs. Expert Opinion on Drug Discovery, 15(5), 559-574.

- Nam, B. S., et al. (2009). Aminoquinoline derivatives with antiproliferative activity against melanoma cell line. Bioorganic & Medicinal Chemistry Letters, 19(13), 3517-3520.

- Pharmacy 180. (n.d.).

- Al-Mokadem, A. S., et al. (2022). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 27(19), 6649.

- Kumar, A., et al. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. RSC Advances, 12(35), 22695-22716.

- Yilmaz, I., et al. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. Molecules, 27(21), 7485.

- Al-Ostath, A., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Molecules, 28(18), 6698.

- Abaul, J., et al. (2021).

- Kaur, H., et al. (2021). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. Bioorganic Chemistry, 115, 105221.

- Singh, P., et al. (2010). 4-Aminoquinoline derived antimalarials: synthesis, antiplasmodial activity and heme polymerization inhibition studies. European Journal of Medicinal Chemistry, 45(11), 4990-4996.

- Chen, Y.-L., et al. (2011). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 16(12), 10356-10367.

- BenchChem. (2025). Quantitative Structure-Activity Relationship (QSAR)

- ResearchGate. (n.d.). Antimicrobial activity of the compounds against several standard strains.

- International Journal of Pharmaceutical Sciences Review and Research. (2022).

- Yilmaz, I., et al. (2022). Aminated Quinolinequinones as Privileged Scaffolds for Antibacterial Agents: Synthesis, In Vitro Evaluation, and Putative Mode of Action. ACS Omega, 7(46), 42211-42224.

- Dar-Dar, E., et al. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. Heliyon, 10(4), e26010.

- Zhang, H., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 500.

- Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-5.

- Zaki, I., et al. (2020). Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line.

- El-Sayed, N. N. E., et al. (2021). Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. Monatshefte für Chemie - Chemical Monthly, 152(11), 1361-1374.

- Wang, Y., et al. (2020). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Omega, 5(10), 5143-5149.

- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

- MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)

- DeRisi Lab - University of California San Francisco. (2005).

- Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-705.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

- PubMed. (2021). New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity.

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

- Unknown. (n.d.).

- Frontiers. (2024).

-

PubMed. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[5][8][13]triazino[2,3-c]quinazolines.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminoquinoline derivatives with antiproliferative activity against melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins [mdpi.com]

- 7. Advances in quantitative structure–activity relationship models of antimalarials | Semantic Scholar [semanticscholar.org]

- 8. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Double-Edged Sword of the Quinoline Scaffold

An In-Depth Technical Guide to the Genotoxicity and Cytotoxicity of Methylquinoline Derivatives

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide range of pharmaceuticals, including anticancer and antimalarial agents, as well as agrochemicals like fungicides and insecticides.[1][2] Methylquinolines, a specific subset of this class, are found not only in drug candidates but also as environmental pollutants, notably in coal tar.[3]

This dual role as both therapeutic agent and potential toxin necessitates a profound understanding of their interaction with biological systems. For researchers, scientists, and drug development professionals, assessing the potential of these compounds to induce cell death (cytotoxicity) and damage genetic material (genotoxicity) is a critical step in safety assessment and rational drug design. A compound's efficacy is irrelevant if its toxicity profile is unacceptable.

This guide provides a technical overview of the mechanisms underlying the cytotoxicity and genotoxicity of methylquinoline derivatives, details the authoritative, field-proven methodologies for their assessment, and explores the crucial structure-activity relationships that govern their biological effects.

Part 1: Cellular Demise - The Cytotoxicity of Methylquinoline Derivatives

Cytotoxicity refers to the ability of a chemical compound to be toxic to cells, leading to a reduction in cell viability and ultimately, cell death. For anticancer drug development, a high degree of cytotoxicity towards cancer cells is the desired outcome. The challenge lies in achieving this selectively, without causing significant harm to healthy, non-cancerous cells.

Mechanisms of Methylquinoline-Induced Cytotoxicity

Methylquinoline derivatives primarily exert their cytotoxic effects by triggering programmed cell death, or apoptosis. This is a highly regulated process that prevents the inflammation associated with other forms of cell death, such as necrosis. The induction of apoptosis by these compounds often involves one or both of the major caspase-dependent signaling pathways.[4]

-

The Intrinsic (Mitochondrial) Pathway: This pathway is initiated from within the cell in response to severe cellular stress, such as DNA damage. Pro-apoptotic proteins like Bax translocate to the mitochondrial membrane, disrupting its integrity and causing the release of cytochrome c into the cytoplasm.[4] This event triggers the activation of a cascade of enzymes called caspases, beginning with caspase-9 and culminating in the activation of executioner caspases like caspase-3, which dismantle the cell.[4][5]

-

The Extrinsic (Death Receptor) Pathway: This pathway is activated by external signals, where ligands bind to death receptors on the cell surface. This binding initiates a signaling cascade that directly activates caspase-8, which in turn can activate the executioner caspase-3.[4][6] Some quinoline derivatives have been shown to activate both caspase-8 and caspase-9, suggesting they can trigger apoptosis through both intrinsic and extrinsic pathways.[4][6]

Apoptotic Signaling Pathway

Caption: Dual induction of apoptosis by methylquinoline derivatives.

Structure-Activity Relationships (SAR) in Cytotoxicity

The cytotoxic potency of a methylquinoline derivative is not static; it is profoundly influenced by the position and nature of substituents on its core structure.[7][8] Functionalization allows medicinal chemists to fine-tune efficacy and selectivity.[1][8]

-

Positional Isomerism: The location of the methyl group is a critical determinant of biological activity.[9]

-

Other Functional Groups: The addition of other groups, such as nitro or amino moieties, can dramatically alter the compound's cytotoxic profile. For instance, one study demonstrated that a nitro-aldehyde quinoline derivative showed the highest cytotoxicity against colorectal carcinoma cells compared to its precursors and its corresponding amino-aldehyde derivative.[7][8]

-

Lipophilicity: There is often a correlation between a compound's lipophilicity (its ability to dissolve in fats) and its cytotoxic effects. More lipophilic quinoline derivatives have been shown to exhibit better IC₅₀ values in certain cancer cell lines.[10]

Data Presentation: Comparative Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying a compound's cytotoxic potency.[11] It represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The table below summarizes IC₅₀ values for various quinoline derivatives against common cancer cell lines.

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 8-Nitro-7-quinolinecarbaldehyde | Caco-2 (Colorectal) | 0.53 | [8] |

| 2-phenylquinolin-4-amine | HT-29 (Colon) | 8.12 | [12] |

| AQQ6 (Aminated quinolinequinone) | DU-145 (Prostate) | <10 | [13] |

| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 | [12] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 (µg/ml) | [14] |

| 6-chloro-2-(3,4-methylenedioxyphenyl)quinoline | PC3 (Prostate) | 31.37 | [10] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][15] The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[15]

Methodology:

-

Cell Seeding: Plate cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the methylquinoline derivatives in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[15]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC₅₀ value using appropriate software.[12]

Part 2: Genetic Integrity - The Genotoxicity of Methylquinoline Derivatives

Genotoxicity is the property of chemical agents that damages the genetic information within a cell, causing mutations, which may lead to cancer. A compound can be cytotoxic without being genotoxic, but genotoxic agents are often cytotoxic and are of significant concern in drug development. For pharmaceuticals, a comprehensive assessment of genotoxic potential is a mandatory regulatory requirement.[16]

Mechanisms of Methylquinoline-Induced Genotoxicity

Unlike some direct-acting agents, many quinoline derivatives are pro-mutagens. They are not inherently reactive with DNA but require metabolic activation by cellular enzymes to be converted into electrophilic intermediates that can damage genetic material.[17]

-

Metabolic Activation: The primary enzymes responsible for this bioactivation are the cytochrome P-450 monooxygenases.[18] This process, often occurring in the liver, can transform the parent quinoline into reactive metabolites like N-hydroxylamines.[18] It is crucial to include a metabolic activation system (e.g., rat liver S9 fraction) in in vitro genotoxicity assays to mimic this in vivo process.[3][17]

-

DNA Adduct Formation: These reactive metabolites can then covalently bind to nucleophilic sites on DNA, particularly on guanine bases, to form DNA adducts.[18][19][20] The formation of these adducts is a key initiating event in chemical carcinogenesis.[18] If not repaired by the cell's DNA repair machinery, these adducts can lead to mispairing during DNA replication, causing permanent mutations.

-

Mutations and Chromosomal Damage: The resulting genetic damage can manifest as gene mutations (point mutations, frameshifts), DNA strand breaks, or larger-scale chromosomal damage (clastogenicity) and changes in chromosome number (aneuploidy).[3]

Structure-Activity Relationships (SAR) in Genotoxicity

The position of the methyl group significantly influences the genotoxic potential.

-

Studies on the ability to induce unscheduled DNA synthesis (UDS), a marker of DNA repair, found that 4- and 8-methylquinoline produced a positive response, while the 2- and 6-isomers did not.[17]

-

Ames test results show varied mutagenicity among isomers. For example, 4- and 6-methylquinoline have been reported to be more mutagenic than the parent quinoline compound in Salmonella typhimurium strain TA100 with metabolic activation.[3] Conversely, 2-methylquinoline has shown weaker mutagenicity.[21]

-

It is important to note that detoxification pathways also play a role. One study suggested that the parent quinoline is more genotoxic than 4-methylquinoline in human hepatocyte cells, hypothesizing that the methyl group on 4-MeQ may favor detoxification over bioactivation.[22]

Data Presentation: Comparative Mutagenicity in the Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[3][23] A positive result indicates the substance can cause mutations in the DNA of the test organism.

| Compound | S. typhimurium Strain | Metabolic Activation (S9) | Result | Reference |

| Quinoline | TA100 | Required | Mutagenic | [3] |

| 2-Methylquinoline | TA100 | Required | Less mutagenic than quinoline | [3][21] |

| 4-Methylquinoline | TA100 | Required | More mutagenic than quinoline | [3] |

| 6-Methylquinoline | TA100 | Required | More mutagenic than quinoline | [3] |

| 7-Methylquinoline | TA100 | Required | Comparable to quinoline | [3][21] |

| 8-Methylquinoline | TA100 | Required | Mutagenic | [21] |

Assessing Genotoxicity: The Standard Regulatory Battery

No single test can detect all relevant genotoxic mechanisms. Therefore, regulatory bodies like the International Council for Harmonisation (ICH) mandate a standard battery of in vitro and in vivo tests to provide a comprehensive assessment.[16][24][25]

Standard Genotoxicity Testing Workflow

Caption: Standard workflow for genotoxicity assessment of pharmaceuticals.

Experimental Protocols for Key Genotoxicity Assays

1. Ames Test (Bacterial Reverse Mutation Assay)

Principle: This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The assay measures the ability of a test compound to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.[23]

Methodology:

-

Strain Selection: Use a range of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).

-

Metabolic Activation: Prepare two sets of experiments: one with and one without a metabolic activation system (S9 fraction from induced rat liver).

-

Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

-

Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

2. In Vitro Micronucleus Test

Principle: This assay detects small, extranuclear bodies called micronuclei, which are formed from chromosome fragments or whole chromosomes that are left behind during cell division.[3] Their presence is a marker of chromosomal damage.

Methodology:

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

-

Exposure: Treat the cells with the methylquinoline derivative at multiple concentrations, with and without S9 metabolic activation, for a suitable duration (e.g., 3-6 hours). Include positive and negative controls.

-

Cytochalasin B Block: After treatment, add cytochalasin B to block cytokinesis (the final step of cell division), resulting in binucleated cells. This allows for specific analysis of cells that have completed one round of mitosis during or after treatment.

-

Harvesting and Staining: After an appropriate incubation period, harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[3] A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a clastogenic or aneugenic effect.

Conclusion: An Integrated Perspective for Drug Development

The evaluation of methylquinoline derivatives reveals a complex interplay between chemical structure and biological toxicity. The same scaffold that offers therapeutic promise can also pose significant cytotoxic and genotoxic risks.

-

Cytotoxicity is often mediated by the induction of apoptosis through caspase-dependent pathways, a mechanism that can be harnessed for anticancer therapies.

-

Genotoxicity frequently requires metabolic activation to form DNA-reactive species, a critical consideration for in vitro testing and a major hurdle for clinical progression.

For drug development professionals, a tiered and integrated approach to toxicity testing is paramount. Early-stage screening using assays like the MTT and Ames tests allows for the rapid identification of high-risk compounds. This enables a data-driven "fail fast, fail early" strategy, prioritizing candidates with the most promising safety profiles. Understanding the structure-activity relationships is key to rationally designing new derivatives that maximize therapeutic efficacy while minimizing off-target toxicity, ultimately paving the way for safer and more effective medicines.

References

-

Genotoxicity of fluoroquinolines and methylquinolines. PubMed - NIH. Available from: [Link]

-

ICH-harmonised guidances on genotoxicity testing of pharmaceuticals: evolution, reasoning and impact. PubMed. Available from: [Link]

-

PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PMC - NIH. Available from: [Link]

-

Quinoline is more genotoxic than 4-methylquinoline in hiHeps cells and rodent liver. PubMed. Available from: [Link]

-

Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. FDA. Available from: [Link]

-

S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use June 2012. FDA. Available from: [Link]

-

International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites. ResearchGate. Available from: [Link]

-

Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities. PubMed. Available from: [Link]

-

ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. Therapeutic Goods Administration (TGA). Available from: [Link]

-

Cytotoxicity, DNA adduct formation and DNA repair induced by 2-hydroxyamino-3-methylimidazo[4,5-f]quinoline and 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine in cultured human mammary epithelial cells. PubMed. Available from: [Link]

-

The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Genetic Toxicity Evaluation of 7-Methylquinoline in Salmonella/E.coli Mutagenicity Test or Ames Test. Study 835088. Chemical Effects in Biological Systems. Available from: [Link]

-

Quinolines: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. Available from: [Link]

-

Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). National Toxicology Program. Available from: [Link]

-

Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC - NIH. Available from: [Link]

-

Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate. Available from: [Link]

-

DNA adduct formation of the food carcinogen 2-amino-3-methylimidazo[4,5- f]quinoline at the C-8 and N2 atoms of guanine. PubMed. Available from: [Link]

-

Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase‐3 activation activities. ResearchGate. Available from: [Link]

-

Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. Available from: [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Available from: [Link]

-

PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. ResearchGate. Available from: [Link]

-

Review on recent development of quinoline for anticancer activities. ScienceDirect. Available from: [Link]

-

Metabolic activation and the major DNA adduct formation by IQ. ResearchGate. Available from: [Link]

-

Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. Available from: [Link]

-

Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate. Available from: [Link]

-

Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. MDPI. Available from: [Link]

-

6-Methylquinoline (91-62-3). Chemical Effects in Biological Systems - NIH. Available from: [Link]

-

Formation of DNA adducts by the food mutagen 2-amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (4,8-DiMeIQx) in vitro and in vivo. Identification of a N2-(2'-deoxyguanosin-8-yl) - PubMed. Available from: [Link]

-

Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. PubMed. Available from: [Link]

-

Ames test. Wikipedia. Available from: [Link]

-

Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. University of KwaZulu-Natal Research Space. Available from: [Link]

-

Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. MDPI. Available from: [Link]

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). Available from: [Link]

-

Comparison of the Mutagenicity of Quinoline and All Monohydroxyquinolines With a Series of Arene Oxide, Trans-Dihydrodiol, Diol Epoxide, N-oxide and Arene Hydrate Derivatives of Quinoline in the Ames/Salmonella Microsome Test. PubMed. Available from: [Link]

-

Relationship between structure, toxicity and activity. NUS Faculty of Science. Available from: [Link]

-

6-Methylquinoline. PubChem. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. brieflands.com [brieflands.com]

- 8. brieflands.com [brieflands.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 15. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fda.gov [fda.gov]

- 17. Genotoxicity of fluoroquinolines and methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytotoxicity, DNA adduct formation and DNA repair induced by 2-hydroxyamino-3-methylimidazo[4,5-f]quinoline and 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine in cultured human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DNA adduct formation of the food carcinogen 2-amino-3-methylimidazo[4,5- f]quinoline at the C-8 and N2 atoms of guanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. experts.umn.edu [experts.umn.edu]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. Quinoline is more genotoxic than 4-methylquinoline in hiHeps cells and rodent liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Ames test - Wikipedia [en.wikipedia.org]

- 24. ICH-harmonised guidances on genotoxicity testing of pharmaceuticals: evolution, reasoning and impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. fda.gov [fda.gov]

Methodological & Application

Application Note & Protocol: In Vitro Evaluation of (8-Methylquinolin-5-yl)methanamine Against Cancer Cell Lines

Introduction: The Quinoline Scaffold in Oncology and the Unexplored Potential of (8-Methylquinolin-5-yl)methanamine

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] Notably, derivatives of 8-hydroxyquinoline have been extensively investigated for their anticancer properties, demonstrating mechanisms that include the induction of apoptosis, cell cycle arrest, and the chelation of metal ions crucial for tumor growth.[1][2][3] The introduction of various substituents onto the quinoline core has been shown to significantly modulate this anticancer activity.[2][4]

This compound is a quinoline derivative with a currently uncharacterized bioactivity profile in the context of oncology.[5] Its structural similarity to other quinoline-based compounds with proven cytotoxic effects suggests its potential as a novel anticancer agent.[4][6] This document provides a comprehensive guide for the initial in vitro evaluation of this compound, outlining a logical progression of experiments from broad cytotoxicity screening to more detailed mechanistic assays. These protocols are designed to be robust and self-validating, providing researchers with a clear framework to assess the compound's therapeutic potential.

Experimental Workflow: A Phased Approach to Characterization

A systematic evaluation is critical to understanding the anticancer potential of a novel compound. The following workflow is proposed for the characterization of this compound.

Caption: A phased experimental workflow for the in vitro evaluation of this compound.

Part 1: Cytotoxicity Screening using the MTT Assay

The initial step is to assess the compound's general cytotoxic effect across a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable colorimetric method for this purpose, measuring cell metabolic activity as an indicator of viability.[7]

Principle of the MTT Assay

Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7] By dissolving these crystals and measuring the absorbance, a quantitative assessment of cell viability can be made.[8]

Detailed Protocol: MTT Assay

-

Cell Seeding:

-

Harvest cancer cells (e.g., MCF-7, A549, HeLa) during their exponential growth phase.

-

Perform a cell count and assess viability (e.g., using a hemocytometer and trypan blue).

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7][8]

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions in complete culture medium to achieve the desired final concentrations for treatment (e.g., 0.1, 1, 10, 25, 50, 100 µM).

-

After 24 hours of cell attachment, carefully remove the medium from the wells.

-

Add 100 µL of the medium containing the various concentrations of the compound to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (fresh medium only).[7]

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Presentation and Analysis

The results should be summarized in a table to clearly present the half-maximal inhibitory concentration (IC50) values, which is the concentration of the compound required to inhibit 50% of cell growth.[8]

| Cell Line | This compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |

| MCF-7 | [Insert experimental value] | [Insert experimental value] |

| A549 | [Insert experimental value] | [Insert experimental value] |

| HeLa | [Insert experimental value] | [Insert experimental value] |

The percentage of cell viability is calculated relative to the vehicle control. These values are then plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the IC50 value can be determined.

Part 2: Investigation of Apoptosis by Flow Cytometry

Should the MTT assay reveal significant cytotoxicity, the next logical step is to determine if the observed cell death is due to apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[9][10]

Principle of the Annexin V/PI Assay

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[9][11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[9] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[10]

Detailed Protocol: Annexin V/PI Staining

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates at a density that will result in approximately 70-80% confluency after 24 hours.

-

Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

-

After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin.[9][11]

-

Combine the floating and adherent cells and centrifuge at approximately 300 x g for 5 minutes.[11]

-

-

Staining:

-

Wash the cell pellet twice with cold PBS.[9]

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10]

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[10]

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]

-

-

Flow Cytometry Analysis:

Expected Data and Interpretation

The flow cytometry data will be presented as a quadrant plot, allowing for the quantification of different cell populations:

-

Lower Left (Annexin V- / PI-): Live cells

-

Lower Right (Annexin V+ / PI-): Early apoptotic cells[10]

-

Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells[10]

-

Upper Left (Annexin V- / PI+): Necrotic cells

An increase in the percentage of cells in the lower right and upper right quadrants following treatment with the compound would indicate the induction of apoptosis.

| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Untreated Control | [Value] | [Value] | [Value] |

| This compound (IC50) | [Value] | [Value] | [Value] |

| This compound (2x IC50) | [Value] | [Value] | [Value] |

Part 3: Cell Cycle Analysis

Many anticancer compounds exert their effects by disrupting the cell cycle, leading to an arrest at specific phases (G1, S, or G2/M) and subsequent cell death.[4] Flow cytometry analysis of DNA content using propidium iodide is a widely used method to assess cell cycle distribution.[12][13]

Principle of Cell Cycle Analysis

PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content.[13] This allows for the differentiation of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).[13]

Caption: A simplified diagram of the cell cycle, highlighting key phases and potential arrest points for anticancer agents.

Detailed Protocol: Cell Cycle Analysis

-

Cell Treatment and Harvesting:

-

Seed and treat cells as described for the apoptosis assay.

-

Harvest the cells by trypsinization, and collect the cell pellet by centrifugation.

-

-

Fixation:

-

Staining:

-

Centrifuge the fixed cells at a higher speed (e.g., 2000 rpm) for 5 minutes to pellet them.[14]

-

Wash the pellet twice with PBS to remove the ethanol.[14]

-

Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[14] The RNase is crucial to prevent the staining of double-stranded RNA.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples using a flow cytometer, collecting at least 20,000 events per sample.[12]

-

The data is typically displayed as a histogram of cell count versus fluorescence intensity.

-

Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.[14]

-

Expected Data and Interpretation

A change in the cell cycle distribution following treatment would be indicative of a cell cycle arrest. For instance, an accumulation of cells in the G2/M peak and a corresponding decrease in the G1 peak would suggest a G2/M arrest.

| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| Untreated Control | [Value] | [Value] | [Value] |